molecular formula C9H19NO2S B2948254 N-(propan-2-yl)cyclohexanesulfonamide CAS No. 69200-48-2

N-(propan-2-yl)cyclohexanesulfonamide

Cat. No.: B2948254
CAS No.: 69200-48-2
M. Wt: 205.32
InChI Key: APSBRUADBSNINC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(propan-2-yl)cyclohexanesulfonamide is an organic compound with the molecular formula C9H19NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a cyclohexane ring and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)cyclohexanesulfonamide typically involves the reaction of cyclohexanesulfonyl chloride with isopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclohexanesulfonyl chloride+IsopropylamineThis compound+HCl\text{Cyclohexanesulfonyl chloride} + \text{Isopropylamine} \rightarrow \text{this compound} + \text{HCl} Cyclohexanesulfonyl chloride+Isopropylamine→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the continuous addition of cyclohexanesulfonyl chloride and isopropylamine into a reactor, where the reaction takes place. The product is continuously removed from the reactor and purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)cyclohexanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Halogenation can be achieved using reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Cyclohexanesulfonic acid.

    Reduction: Cyclohexylamine.

    Substitution: Halogenated cyclohexanesulfonamides.

Scientific Research Applications

N-(propan-2-yl)cyclohexanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: It is used in the study of enzyme inhibition, as sulfonamides are known to inhibit certain enzymes.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)cyclohexanesulfonamide involves its interaction with specific molecular targets, such as enzymes. Sulfonamides are known to inhibit the activity of enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

N-(propan-2-yl)cyclohexanesulfonamide can be compared with other sulfonamide derivatives, such as:

    N-(propan-2-yl)benzenesulfonamide: Similar structure but with a benzene ring instead of a cyclohexane ring.

    N-(propan-2-yl)methanesulfonamide: Similar structure but with a methane group instead of a cyclohexane ring.

The uniqueness of this compound lies in its cyclohexane ring, which imparts different chemical and physical properties compared to its analogs. This difference can affect its reactivity, solubility, and biological activity.

Properties

IUPAC Name

N-propan-2-ylcyclohexanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2S/c1-8(2)10-13(11,12)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSBRUADBSNINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.